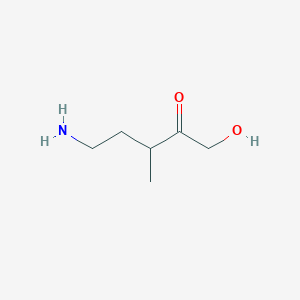
(D,L)-4-Amino-2-methyl-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(D,L)-4-Amino-2-methyl-butanoic acid is a chiral amino acid with two enantiomers, D- and L- forms. It is an important compound in organic chemistry and biochemistry due to its unique structure and properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (D,L)-4-Amino-2-methyl-butanoic acid can be achieved through several methods. One common approach involves the biocatalytic stereoinversion of L-amino acids to D-amino acids using a cascade enzymatic route . This method involves the use of L-amino acid deaminase and D-amino acid dehydrogenase to convert L-amino acids into their D-enantiomers. The reaction conditions typically include the use of recombinant Escherichia coli cells expressing the necessary enzymes and a formate dehydrogenase-based NADPH-recycling system to achieve high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves chemical synthesis methods. These methods include the chiral resolution of racemic mixtures or asymmetric synthesis from chiral or prochiral starting materials . Chemical synthesis methods may involve multiple reaction steps, low yields, and difficulties in product extraction, making biocatalytic methods more attractive for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(D,L)-4-Amino-2-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding keto acids, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
(D,L)-4-Amino-2-methyl-butanoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (D,L)-4-Amino-2-methyl-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and cellular functions. For example, it may interact with amino acid dehydrogenases and transaminases, influencing amino acid metabolism and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine: A simple amino acid with similar structural features but different stereochemistry.
Valine: Another branched-chain amino acid with a similar carbon backbone but different functional groups.
Leucine: A branched-chain amino acid with a similar structure but different side chain.
Uniqueness
(D,L)-4-Amino-2-methyl-butanoic acid is unique due to its chiral nature and the presence of both D- and L- enantiomers. This duality allows for diverse applications in research and industry, as each enantiomer may exhibit different biological activities and properties .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
5-amino-1-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(2-3-7)6(9)4-8/h5,8H,2-4,7H2,1H3 |
Clé InChI |
QEKOPQPVBGVYCU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
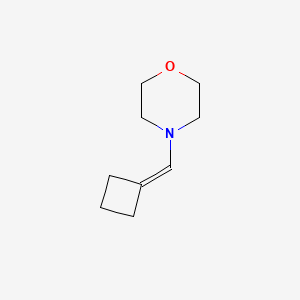
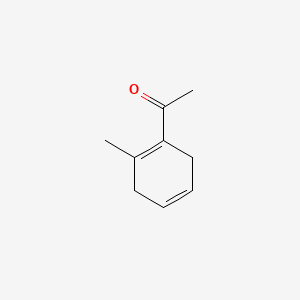
![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
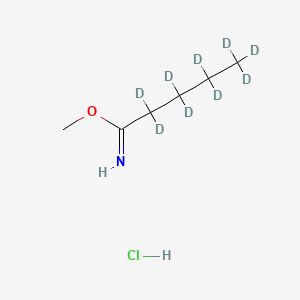
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
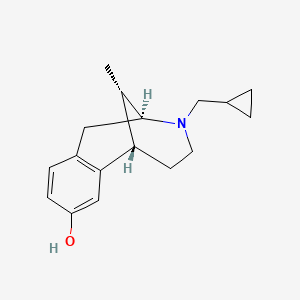
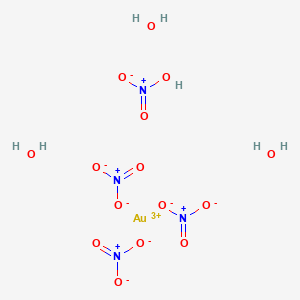
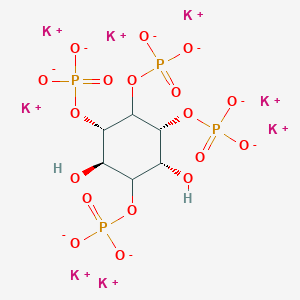
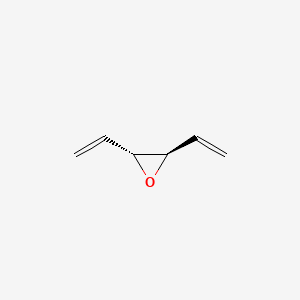

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
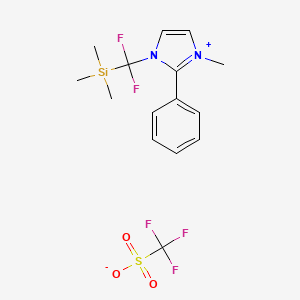
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
